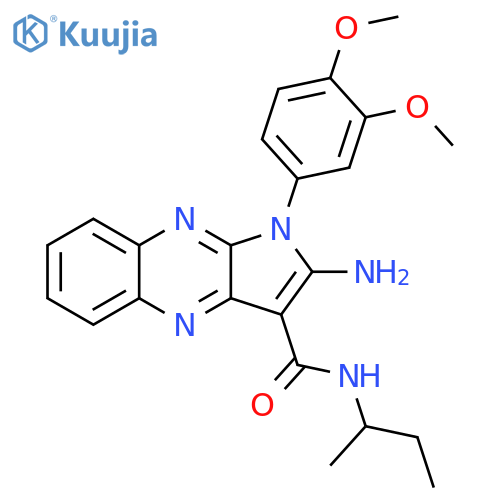

Cas no 841207-46-3 (2-amino-N-(butan-2-yl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide)

2-amino-N-(butan-2-yl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-amino-N-(sec-butyl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- 2-amino-N-(butan-2-yl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide

-

- インチ: 1S/C23H25N5O3/c1-5-13(2)25-23(29)19-20-22(27-16-9-7-6-8-15(16)26-20)28(21(19)24)14-10-11-17(30-3)18(12-14)31-4/h6-13H,5,24H2,1-4H3,(H,25,29)

- InChIKey: UBAAFFKDUZYAHJ-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=CC=2)N=C2C(C(NC(C)CC)=O)=C(N)N(C3=CC=C(OC)C(OC)=C3)C=12

2-amino-N-(butan-2-yl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3225-3116-2μmol |

2-amino-N-(butan-2-yl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |

841207-46-3 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| Life Chemicals | F3225-3116-3mg |

2-amino-N-(butan-2-yl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |

841207-46-3 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3225-3116-1mg |

2-amino-N-(butan-2-yl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |

841207-46-3 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3225-3116-5μmol |

2-amino-N-(butan-2-yl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |

841207-46-3 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3225-3116-2mg |

2-amino-N-(butan-2-yl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |

841207-46-3 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3225-3116-4mg |

2-amino-N-(butan-2-yl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |

841207-46-3 | 90%+ | 4mg |

$66.0 | 2023-04-27 | |

| Life Chemicals | F3225-3116-5mg |

2-amino-N-(butan-2-yl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |

841207-46-3 | 90%+ | 5mg |

$69.0 | 2023-04-27 |

2-amino-N-(butan-2-yl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide 関連文献

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

2-amino-N-(butan-2-yl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamideに関する追加情報

Introduction to 2-amino-N-(butan-2-yl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 841207-46-3, identified as 2-amino-N-(butan-2-yl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This intricate structure, featuring a fused pyrrole and quinoxaline core, has garnered significant attention due to its potential biological activities and structural versatility. The presence of multiple functional groups, including amino, butan-2-yl, and 3,4-dimethoxyphenyl substituents, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and molecular design.

In recent years, the exploration of heterocyclic compounds has intensified, driven by their widespread occurrence in bioactive natural products and synthetic drugs. The pyrrolo[2,3-b]quinoxaline scaffold, in particular, has emerged as a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The compound under discussion incorporates a 3,4-dimethoxyphenyl group, which is known for its ability to modulate enzyme activity and receptor binding. This substitution pattern enhances the molecule's solubility and bioavailability, critical factors for its potential therapeutic applications.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, quinoxaline derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The amino group at the 2-position of the pyrrole ring provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. Additionally, the butan-2-yl side chain introduces steric bulk and lipophilicity, which can influence membrane permeability and metabolic stability.

The synthesis of such complex molecules requires meticulous planning and advanced synthetic techniques. Modern methodologies have enabled the efficient construction of intricate heterocyclic systems like this one. Techniques such as multi-step organic synthesis, including cyclization reactions and nucleophilic substitutions, are employed to build the core structure. Furthermore, computational chemistry plays a pivotal role in predicting the compound's behavior and optimizing synthetic routes.

Recent studies have highlighted the importance of pyrrolo[2,3-b]quinoxaline derivatives in addressing unmet medical needs. For example, researchers have demonstrated that certain analogs exhibit potent inhibitory effects on kinases and other enzymes implicated in cancer progression. The compound with CAS number 841207-46-3 is being investigated for its potential as a lead molecule in developing novel therapeutic agents. Its unique structural features make it a promising candidate for further exploration in drug discovery programs.

The biological activity of this compound is further enhanced by its ability to engage with multiple targets simultaneously. This polypharmacology approach has gained traction in recent years as a strategy to improve therapeutic efficacy while minimizing side effects. By designing molecules that interact with several key pathways or receptors, researchers aim to develop more comprehensive treatments for complex diseases.

In addition to its pharmacological potential, this compound serves as an excellent scaffold for studying molecular interactions at the atomic level. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in elucidating its structure-function relationships. These studies provide valuable insights into how the molecule interacts with biological targets and how modifications can enhance its activity.

The development of new synthetic methodologies is crucial for expanding the library of available heterocyclic compounds like this one. Catalytic processes and flow chemistry have revolutionized organic synthesis by improving efficiency and scalability. These advancements allow researchers to explore more complex structures with greater ease than ever before.

The future of this compound lies in its application across various domains of chemical biology and medicine. As our understanding of biological systems continues to grow, so does our ability to design molecules that precisely target disease-causing mechanisms. The combination of computational modeling with experimental validation will be key to unlocking the full potential of this fascinating molecule.

In conclusion,2-amino-N-(butan-2-yl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS number 841207-46-3) stands out as a remarkable example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique features make it an attractive candidate for further research into therapeutic applications across multiple disease areas.

841207-46-3 (2-amino-N-(butan-2-yl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide) 関連製品

- 1805433-05-9(Ethyl 2-cyano-6-(difluoromethyl)-4-nitropyridine-3-carboxylate)

- 2138139-49-6(4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid)

- 90033-61-7(methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate)

- 2219374-02-2(3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine)

- 1225543-04-3(4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzene)

- 210467-65-5(Cyclohexanecarboxylic acid, 2-(3,4-dimethoxybenzoyl)-, (1R,2S)-rel-)

- 2411177-91-6(Methyl (2S,4R)-4-cyclohexylpiperidine-2-carboxylate;hydrochloride)

- 16714-23-1(methyl 2-azidobenzoate)

- 1105209-78-6(N-(6-{[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]sulfanyl}pyridazin-3-yl)acetamide)

- 2229346-90-9(2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid)